6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
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Overview
Description
Tanshindiol C is a polycyclic organic compound with the molecular formula C₁₈H₁₆O₅. It belongs to the class of tanshinones, which are isolated from the roots of Salvia miltiorrhiza, a well-known traditional Chinese medicine. Tanshindiol C has garnered attention due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Tanshindiol C involves a concise and efficient approach starting from a ubiquitous ene intermediate. This intermediate is derived from (±)-tanshinol B, which is synthesized in 50% overall yield over three steps using an ultrasound-promoted cycloaddition as a key step . The synthetic route is more step-economic compared to previously reported strategies, thus greatly improving the synthetic efficiency .
Industrial Production Methods
While specific industrial production methods for Tanshindiol C are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and the use of common reagents such as oxidizing agents and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tanshindiol C undergoes various types of chemical reactions, including:
Oxidation: Tanshindiol C can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Tanshindiol C include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tanshindiol C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of polycyclic organic compounds.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and inflammatory conditions.
Mechanism of Action
Tanshindiol C exerts its effects through several molecular targets and pathways:
EZH2 Inhibition: It is a competitive inhibitor of EZH2 (Histone Methyltransferase), with an IC50 of 0.55 μM for inhibiting the methyltransferase activity.
Activation of Nrf2 and Sirtuin 1: It activates Nrf2 and Sirtuin 1 (Sirt1) in macrophages, leading to the upregulation of protective genes and proteins.
Anti-cancer Activity: It induces apoptosis and inhibits proliferation in various cancer cell lines by modulating key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tanshindiol C is structurally and functionally similar to other tanshinones, including:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
- Tanshindiol B
Uniqueness
Tanshindiol C is unique due to its specific stereochemistry and its potent inhibitory activity against EZH2, which distinguishes it from other tanshinones. Its ability to activate Nrf2 and Sirtuin 1 also adds to its distinct pharmacological profile .
Properties
IUPAC Name |
6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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